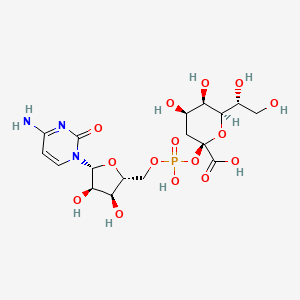

Cmp-2-keto-3-deoxy-octulosonic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H26N3O15P |

|---|---|

Molecular Weight |

543.4 g/mol |

IUPAC Name |

(2R,4R,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H26N3O15P/c18-9-1-2-20(16(29)19-9)14-12(26)11(25)8(33-14)5-32-36(30,31)35-17(15(27)28)3-6(22)10(24)13(34-17)7(23)4-21/h1-2,6-8,10-14,21-26H,3-5H2,(H,27,28)(H,30,31)(H2,18,19,29)/t6-,7-,8-,10-,11-,12-,13-,14-,17-/m1/s1 |

InChI Key |

YWWJKULNWGRYAS-UOVSKDHASA-N |

SMILES |

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(CO)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H](CO)O)O)O |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(CO)O)O)O |

Synonyms |

CMP-KDO cytidine-5'-monophosphate-3-deoxy-manno-octulosonic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Cmp 2 Keto 3 Deoxy Octulosonic Acid

Enzymatic Cascade of KDO Biosynthesis

The synthesis of CMP-KDO is a well-orchestrated enzymatic cascade involving four key enzymes: D-Arabinose 5-Phosphate Isomerase (KdsD), KDO-8-Phosphate Synthase (KdsA), KDO-8-Phosphate Phosphatase (KdsC), and Cytidine (B196190) 5'-Monophosphate-KDO (CMP-KDO) Synthetase (KdsB). Each enzyme plays a distinct and essential role in the stepwise conversion of initial precursors into the final activated sugar.

D-Arabinose 5-Phosphate Isomerase (KdsD) and its Isoenzymes in KDO Precursor Formation

The first committed step in KDO biosynthesis is the conversion of D-ribulose 5-phosphate to D-arabinose 5-phosphate (A5P). nih.gov This reversible aldol-ketol isomerization is catalyzed by D-arabinose 5-phosphate isomerase, an enzyme encoded by the kdsD gene in many Gram-negative bacteria, including Escherichia coli. nih.govuniprot.org D-arabinose 5-phosphate serves as a crucial precursor for the subsequent condensation reaction in the pathway. sigmaaldrich.com

Gram-negative bacteria often possess multiple isoenzymes with D-arabinose 5-phosphate isomerase activity, such as KpsF and GutQ. nih.gov While these enzymes catalyze the same fundamental reaction, their cellular functions and genomic locations can differ. For instance, in Burkholderia pseudomallei, both kdsD and a paralogue, kpsF, are present. nih.gov Despite this redundancy, studies have shown that in some bacteria, kdsD is not essential for viability, suggesting that other isomerases can compensate for its absence under certain conditions. nih.gov However, in pathogens like B. pseudomallei, KdsD has been demonstrated to be critical for virulence. nih.gov The enzyme's activity is optimal at a pH of 8.4 and can be inhibited by various metal ions, including nickel, copper, cadmium, mercury, and zinc. uniprot.org

KDO-8-Phosphate Phosphatase (KdsC) Activity and Regulatory Aspects

Following its synthesis, KDO-8-P is dephosphorylated to yield KDO and inorganic phosphate (B84403). This hydrolysis is carried out by KDO-8-phosphate phosphatase, encoded by the kdsC gene. researchgate.netnih.govuniprot.org KdsC belongs to the haloacid dehalogenase (HAD) superfamily of phosphatases. nih.gov The enzyme functions as a tetramer, and this quaternary structure is believed to be important for its substrate specificity. umich.edu

Cytidine 5'-Monophosphate-KDO (CMP-KDO) Synthetase (KdsB) in Nucleotide Sugar Activation

The final step in the biosynthesis of the activated sugar is the coupling of KDO with cytidine triphosphate (CTP) to form cytidine 5'-monophosphate-3-deoxy-D-manno-octulosonate (CMP-KDO) and pyrophosphate. researchgate.netnih.gov This reaction is catalyzed by CMP-KDO synthetase, the product of the kdsB gene. nih.govresearchgate.net This activation step is crucial because CMP-KDO is the specific donor substrate recognized by the KDO transferases that incorporate KDO into the lipid A core of LPS. nih.govnih.gov

The reaction catalyzed by KdsB is unique among many sugar-activating enzymes because it directly couples the sugar to a cytidine monophosphate rather than a diphosphate. nih.govrcsb.org The catalytic mechanism involves an SN2-type attack of the Kdo 2-hydroxyl group on the α-phosphate of CTP. rcsb.org Structural studies of E. coli KdsB have revealed that the binding of Kdo and CTP leads to a significant conformational change, closing the active site. nih.govrcsb.org The enzyme utilizes two magnesium ions in its active site to correctly position the substrates and activate the α-phosphate and the sugar hydroxyl group for the nucleophilic attack. rcsb.orgresearchgate.net The expression of the kdsB gene is growth-regulated at the transcriptional level. researchgate.net

Precursor Metabolite Utilization and Flux Control in KDO Synthesis

The efficient synthesis of CMP-KDO relies on the availability of precursor metabolites, primarily D-ribulose 5-phosphate and phosphoenolpyruvate (B93156) (PEP). The cellular pools of these precursors are tightly controlled and integrated with central carbon metabolism. The flux through the KDO biosynthetic pathway is therefore subject to the broader regulatory networks governing the cell's metabolic state.

Metabolic labeling studies using KDO analogues have provided insights into the utilization of exogenous sugars and their impact on the KDO pathway. For instance, the incorporation of certain modified Kdo derivatives can perturb LPS biosynthesis and affect the integrity of the outer membrane. nih.govchemrxiv.org The ability of the cell to utilize these analogues depends on their recognition and processing by the biosynthetic enzymes, particularly KdsB. nih.govnih.gov Studies with azido-Kdo analogues have shown that modifications at different positions of the Kdo molecule can affect their suitability as substrates for KdsB, thereby influencing their incorporation into LPS. nih.govacs.org These findings highlight the specificity of the enzymatic machinery and its role in controlling the flow of metabolites into the LPS assembly line.

Genetic Determinants and Transcriptional Regulation of KDO Biosynthetic Pathway Genes

The expression of kdsB, which encodes the final enzyme in the pathway, is known to be growth phase-dependent at the transcriptional level. researchgate.net This suggests a regulatory mechanism that links the activation of KDO for LPS synthesis to the rate of cell growth. The regulation of these biosynthetic genes is complex and can involve various transcription factors that respond to environmental signals and the metabolic state of the cell. nih.govyoutube.comkhanacademy.org This intricate transcriptional control ensures that the synthesis of this essential LPS component is finely tuned to maintain the structural integrity and protective barrier of the Gram-negative outer membrane.

Comparative Genomics and Evolutionary Insights into KDO Biosynthesis Across Bacterial Lineages

The pathway for KDO biosynthesis is remarkably conserved between plants and bacteria. nih.gov In bacteria, the nine-enzyme pathway for the synthesis of Kdo2-lipid A, extensively studied in Escherichia coli K-12, is considered the most evolved and optimized version. nih.govharvard.edu However, analysis across different bacterial lineages reveals significant plasticity. Not all Gram-negative bacteria possess the complete set of nine enzymes. Some lack the genes for this pathway entirely, while others only have the genes for the initial four steps (LpxA, LpxC, LpxD, and LpxB). nih.govharvard.edu

This distribution suggests a stepwise evolution of the pathway. The core enzymes for lipid A synthesis likely appeared first, with the subsequent addition and optimization of the KDO transfer and modification steps. Five of the nine enzymes in the full pathway appear to have originated from three independent gene duplication events. nih.govharvard.edu Two of these duplications occurred within the Proteobacteria lineage, leading to functional specialization and increased efficiency of the pathway in these organisms. nih.govharvard.edu Simpler, and likely less efficient, versions of the pathway found in other bacterial groups may produce variants of Kdo2-lipid A. nih.govharvard.edu This evolutionary adaptability highlights how pathogenic bacteria, in particular, have modified their genomes to thrive in diverse environments. nih.govharvard.edu

Interestingly, the gene for CMP-KDO synthetase, a key enzyme in activating KDO, is also found in plants, suggesting a horizontal gene transfer event from a Gram-negative eubacterium to the ancestor of modern plants. wikipedia.org The presence of KDO biosynthesis pathways has also been identified in the giant virus Cafeteria roenbergensis virus (CroV), which contains genes to produce KDO, a component typically found in the cell walls of Gram-negative bacteria. nih.gov

Table 1: Key Enzymes in KDO and Kdo2-Lipid A Biosynthesis

| Enzyme | Gene (E. coli) | Function |

|---|---|---|

| D-arabinose 5-phosphate isomerase | kdsD / gutQ | Converts D-ribulose 5-phosphate to D-arabinose 5-phosphate. nih.govasm.org |

| KDO 8-phosphate synthase | kdsA | Catalyzes the condensation of phosphoenolpyruvate and D-arabinose 5-phosphate to form KDO 8-phosphate. nih.govnih.gov |

| KDO 8-phosphate phosphatase | kdsC | Hydrolyzes KDO 8-phosphate to KDO and inorganic phosphate. nih.govnih.gov |

| CMP-KDO synthetase (CKS) | kdsB | Activates KDO by coupling it to CTP to form CMP-KDO. mdpi.comnih.gov |

| KDO transferase | waaA (kdtA) | Transfers KDO from CMP-KDO to the lipid A precursor. nih.govumaryland.edu |

| Lauryl-(lauroyl)-lipid IVA transferase | lpxL | Adds a laurate chain to Kdo2-lipid IVA. nih.gov |

| Myristoyl-(myristoyl)-lipid IVA transferase | lpxM | Adds a myristate chain to the lipid A precursor. nih.gov |

Metabolic Fates and Glycosyl Transfer of KDO Residues

Once synthesized and activated as CMP-KDO, the KDO residue is incorporated into various complex glycoconjugates, most notably the lipopolysaccharide (LPS) core. This process is mediated by a series of specific glycosyltransferases.

The transfer of KDO from the donor substrate CMP-KDO to the lipid A precursor is a pivotal step in LPS assembly, catalyzed by KDO transferases. The most well-characterized of these is WaaA (also known as KdtA), a key enzyme embedded in the cytoplasmic face of the inner membrane. wayne.eduumaryland.edu In E. coli, WaaA is a bifunctional enzyme that sequentially transfers two KDO residues to lipid IVA, the tetraacyldisaccharide-1,4'-bisphosphate precursor of lipid A. youtube.com The resulting structure is Kdo2-lipid A, which is the minimum required LPS structure for the viability of most Gram-negative bacteria. mdpi.com

The activity of KDO transferases can vary among different bacterial species. These enzymes can be mono-, bi-, tri-, or even tetrafunctional, which generally corresponds to the number of KDO residues found in their respective LPS core oligosaccharides. umaryland.edu Structural studies of WaaA from Aquifex aeolicus have revealed a GT-B fold, common to many glycosyltransferases, and have identified specific motifs and residues crucial for binding CMP and for the catalytic transfer of KDO. umaryland.edunih.gov The regulation of WaaA is critical for maintaining the integrity of the outer membrane. The zinc metalloprotease FtsH, for instance, controls the production rate of lipid A by degrading both LpxC and WaaA. asm.org

Beyond the initial transfer to lipid A, KDO residues are central to the formation of more complex structures. In many Gram-negative pathogens, including E. coli and Neisseria meningitidis, a linker composed of multiple β-linked KDO residues attaches the capsular polysaccharide (CPS) to a lipid anchor. lumenlearning.com The synthesis of this poly-Kdo linker is carried out by a distinct set of KDO transferases, KpsC and KpsS, which are retaining glycosyltransferases, in contrast to the inverting α-KDO transferase WaaA. lumenlearning.com

KpsS initiates the process by adding the first KDO residue to a lysophosphatidylglycerol (B1238068) acceptor. lumenlearning.com Subsequently, KpsC, which contains two glycosyltransferase domains, extends the chain by adding multiple Kdo residues. nih.govlumenlearning.com These β-Kdo transferases represent a new family of glycosyltransferases (GT99) and are potential targets for new antibacterial therapies due to their role in the assembly of virulence-associated capsules.

KDO can also be modified after its incorporation into the LPS structure. In some pathogens like Burkholderia and Yersinia pestis, a Kdo 3-hydroxylase (KdoO) converts a KDO residue in Kdo2-lipid A to its isosteric analog, D-glycero-D-talo-oct-2-ulosonic acid (Ko). This modification occurs after the transfer of the KDO disaccharide by WaaA but before the addition of subsequent heptose sugars by the heptosyltransferase WaaC.

Table 2: KDO Transferases and Modifying Enzymes

| Enzyme | Gene/Protein | Organism Example | Function | Linkage Type |

|---|---|---|---|---|

| α-KDO Transferase | WaaA (KdtA) | Escherichia coli | Transfers one or more KDO residues to lipid A. umaryland.eduyoutube.com | α-linkage |

| β-KDO Transferase | KpsS | Escherichia coli, Neisseria meningitidis | Adds the first KDO residue to a lipid acceptor for capsule assembly. lumenlearning.com | β-linkage |

| β-KDO Transferase | KpsC | Escherichia coli, Neisseria meningitidis | Extends the poly-KDO linker for capsule attachment. lumenlearning.com | β-linkage |

| KDO 3-Hydroxylase | KdoO | Burkholderia ambifaria, Yersinia pestis | Hydroxylates the outer KDO residue of Kdo2-lipid A to form Ko. | N/A |

While the biosynthesis of KDO is well-understood, the pathways for its degradation are less documented. nih.gov However, specific enzymes capable of cleaving KDO residues from LPS have been identified. KDO hydrolase activity has been detected in the membranes of several pathogenic bacteria, including Helicobacter pylori and Francisella tularensis. nih.govumaryland.edu This activity is responsible for removing a terminal, side-chain KDO residue after a KDO disaccharide has been attached to the lipid A precursor. harvard.eduumaryland.edu

In H. pylori, the removal of the outer KDO sugar from Kdo2-lipid A is performed by a KDO hydrolase after the 1-phosphate group has been removed from the lipid A moiety. nih.govumaryland.edu This trimming results in the mature LPS having only a single KDO residue, a modification that was previously attributed to a monofunctional KDO transferase. umaryland.edu In F. tularensis, a two-component enzyme complex, KdhAB, acts as the KDO hydrolase. Deletion of the gene for this hydrolase, kdhA, in F. tularensis abolishes the KDO hydrolase activity and results in an LPS core with a KDO disaccharide instead of the single KDO found in the wild type. nih.govharvard.edu The KdhA protein contains sialidase motifs and is required for the removal of the side-chain Kdo. nih.gov The loss of this hydrolase activity in F. tularensis leads to attenuation of virulence, highlighting the importance of this LPS modification in pathogenicity.

KDO itself can serve as a carbon source for some organisms. The degradation of free KDO can be initiated by a KDO aldolase, which cleaves the sugar to yield pyruvate, a central metabolite that can enter various catabolic pathways like glycolysis. nih.gov This makes KDO an attractive nutrient in environments where it is available, such as from the breakdown of algae, which also contain KDO in their cell walls. nih.gov

Biological Functions and Mechanistic Roles of Cmp 2 Keto 3 Deoxy Octulosonic Acid in Cellular Systems

KDO as an Essential Structural Constituent of Gram-Negative Bacterial Lipopolysaccharide (LPS)

Lipopolysaccharide (LPS), also known as endotoxin, is a complex glycolipid that forms the outer leaflet of the outer membrane of most Gram-negative bacteria. nih.govyoutube.com It is composed of three distinct domains: the lipid A moiety, which anchors the molecule in the outer membrane; a core oligosaccharide; and, in many species, an O-antigen polysaccharide chain. microbiologyresearch.orgmdpi.com KDO is a critical and highly conserved component of the inner core region of LPS, bridging the lipid A to the rest of the polysaccharide. thermofisher.combohrium.com The minimal LPS structure required for the viability of most Gram-negative bacteria is Kdo2-lipid A, highlighting the essentiality of this sugar. nih.govmicrobiologyresearch.org

Structural Integration of KDO into the Inner Core Oligosaccharide of LPS

The biosynthesis of LPS begins in the cytoplasm with the synthesis of lipid A. microbiologyresearch.org Subsequently, two KDO residues are sequentially transferred from the activated donor, CMP-KDO, to the lipid A precursor by a bifunctional KDO transferase. nih.gov This results in the formation of Kdo2-lipid A, the foundational structure upon which the rest of the core oligosaccharide and the O-antigen are built. nih.govmicrobiologyresearch.org The inner KDO residue is attached to the 6'-position of the glucosamine (B1671600) disaccharide of lipid A and serves as the attachment point for the outer core and subsequent O-antigen chains. microbiologyresearch.orgthermofisher.com The presence of at least one KDO residue is generally essential for the transport of the completed LPS molecule to the outer membrane. nih.gov While most Gram-negative bacteria, like Escherichia coli, possess two KDO residues in their LPS core, some, such as Vibrio cholerae, have only a single, often modified, KDO residue. nih.gov

Mechanistic Studies of Host Immune Recognition by KDO-Lipid A Structures

The KDO-lipid A moiety is the primary component of LPS responsible for stimulating the host's innate immune system. nih.govmdpi.com This recognition is mediated by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation protein 2 (MD-2). nih.govnih.gov The Kdo2-lipid A structure is the minimal component of LPS that can effectively activate this receptor complex, leading to the production of pro-inflammatory cytokines and the initiation of an immune response. nih.govmdpi.com The number and length of acyl chains on the lipid A, as well as the structure of the KDO region, are critical determinants of the strength of this immune activation. mdpi.com Pathogenic bacteria have evolved mechanisms to modify their Kdo2-lipid A structure, such as altering the acylation pattern or adding modifying groups to the KDO residues, as a strategy to evade or dampen recognition by the host's TLR4/MD-2 complex. nih.govresearchgate.net

Functional Significance of KDO in Bacterial Virulence and Environmental Adaptation

The essentiality of KDO for outer membrane integrity directly translates to its importance in bacterial virulence and the ability of bacteria to adapt to diverse and often hostile environments. nih.govnih.gov

KDO's Contribution to Bacterial Pathogenesis Mechanisms

The role of KDO in bacterial pathogenesis is multifaceted. A stable outer membrane, dependent on properly synthesized KDO-containing LPS, is a prerequisite for virulence as it protects the bacterium from host immune defenses, such as complement-mediated killing and antimicrobial peptides. microbiologyresearch.org Furthermore, the KDO-lipid A portion of LPS is a potent activator of the host inflammatory response. nih.gov While a controlled inflammatory response is crucial for clearing an infection, an excessive response, often triggered by high levels of circulating KDO-lipid A during severe infections, can lead to sepsis and septic shock. nih.gov The ability of some pathogenic bacteria to modify their KDO-lipid A structure allows them to modulate this host response, potentially promoting chronic infections by avoiding strong immune clearance. nih.govmicrobiologyresearch.org Therefore, KDO is not only a critical structural element but also a key player in the intricate interplay between pathogenic bacteria and their hosts. nih.govnih.gov

Impact of KDO Structural Modifications on Bacterial Survival and Host-Pathogen Interactions

In Gram-negative bacteria, KDO is a cornerstone of the lipopolysaccharide (LPS) outer membrane, specifically within the inner core region linked to lipid A. Modifications to the KDO structure within the LPS are a key strategy for bacteria to adapt to their environment, enhance survival, and modulate interactions with their hosts.

A notable example of how KDO structural modification affects host-pathogen interactions is seen in the binding of bacterial toxins. The core structures of LPS in Vibrio cholerae and Escherichia coli differ in their KDO composition; V. cholerae LPS contains a single, phosphorylated KDO residue, while E. coli LPS has an unphosphorylated Kdo2-lipid A. nih.gov This seemingly minor difference has significant consequences. The phosphate (B84403) group on the KDO core of Vibrio LPS prevents the binding of cholera toxin (CT), leading to the secretion of the toxin in a soluble form. nih.gov In contrast, the unphosphorylated Kdo2 of E. coli LPS allows for the binding of the related heat-labile enterotoxin (LT), causing it to remain associated with the bacterial surface and be released in outer membrane vesicles. nih.gov This differential binding, dictated by the phosphorylation state of the KDO residue, directly influences how these toxins are presented to the host, thereby impacting the pathogenesis of the respective bacteria.

The number of KDO residues can also play a critical role. While E. coli LPS typically has two KDO sugars, some bacteria, like Helicobacter pylori, have LPS with only a single KDO residue attached to lipid A. nih.gov However, studies have revealed that the H. pylori KDO transferase is actually a bifunctional enzyme capable of transferring two KDO sugars. The presence of a KDO hydrolase that removes the outer KDO sugar suggests a tightly regulated system to maintain a specific LPS structure, which is likely crucial for its survival and interaction within the host's gastric environment.

These findings underscore the importance of KDO modifications as a sophisticated mechanism for bacterial adaptation and immune evasion.

Occurrence and Functional Roles of KDO in Eukaryotic Systems

While predominantly known for its role in bacteria, KDO is also a significant, albeit rare, sugar in eukaryotic systems, most notably in the complex pectin (B1162225) polysaccharides of plant cell walls.

KDO in Plant Cell Wall Polysaccharides: Rhamnogalacturonan II (RG-II) Architecture

KDO is an integral component of rhamnogalacturonan II (RG-II), a highly conserved and structurally complex pectic polysaccharide found in the primary cell walls of all vascular plants. pnas.orgwikipedia.orgnih.gov RG-II has a backbone of α-(1→4)-linked D-galacturonic acid residues, which is decorated with four distinct and intricate side chains (A, B, C, and D). nih.gov

The KDO residue is specifically located in side chain C, forming an α-D-Kdo-(2→4)-α-L-Rhap disaccharide that is attached to the galacturonic acid backbone. nih.gov The structure of RG-II is remarkably conserved across different plant species, suggesting a fundamental and conserved function. pnas.org This complex polysaccharide contains at least 12 different types of monosaccharides, many of which are rare sugars, linked by over 20 different glycosidic bonds. asm.org The intricate and conserved nature of RG-II, including the specific placement of KDO, points to a precise architecture that is critical for its biological role.

A key feature of RG-II is its ability to form a dimer that is cross-linked by a borate-diol ester bond between two apiosyl residues in side chain A of each monomer. wikipedia.org This dimerization is essential for the structural integrity of the plant cell wall.

Biological Implications of RG-II-bound KDO in Plant Development and Physiological Processes

The presence of KDO within the highly structured RG-II polysaccharide has significant biological implications for plant growth and development. The synthesis of CMP-KDO, the activated precursor for KDO incorporation into RG-II, is vital for normal plant life.

Research on Arabidopsis thaliana has demonstrated that the synthesis of KDO is essential for pollen tube growth and elongation. nih.gov Null mutants in the genes encoding Kdo-8-P synthase, the enzyme responsible for producing the precursor to KDO, exhibit severe defects in this process. nih.gov This indicates that the proper assembly of RG-II, which includes the incorporation of KDO, is critical for plant reproduction.

KDO in Diverse Glycoconjugate Research Beyond LPS and Pectin

While the roles of KDO in bacterial LPS and plant RG-II are well-documented, research has increasingly identified this unique sugar in other glycoconjugates, highlighting its broader significance in biological systems. A prominent example is its presence in bacterial capsular polysaccharides (CPS).

Many Gram-negative bacteria produce capsules, which are outer polysaccharide layers that play a crucial role in protecting the bacterium from the host immune system and other environmental stresses. wikipedia.org In many of these bacteria, including pathogenic strains of E. coli and Neisseria meningitidis, the CPS is anchored to the cell membrane via a glycolipid that contains a poly-KDO linker. nih.govpnas.org This linker, composed of multiple β-linked KDO residues, connects the main polysaccharide chain of the capsule to a phosphatidylglycerol moiety in the membrane. nih.govpnas.org

The biosynthesis of this poly-KDO linker is a complex process involving dedicated KDO transferases, such as KpsC and KpsS in E. coli. pnas.org These enzymes catalyze the sequential addition of KDO residues to the lipid acceptor, forming the foundation upon which the diverse and serotype-specific capsular polysaccharides are built. nih.gov The activity of CMP-KDO synthetase, the enzyme that produces the activated KDO donor, has been shown to be elevated in encapsulated E. coli strains, further linking KDO metabolism to capsule expression. asm.org Given that bacterial capsules are major virulence factors, the presence and biosynthesis of the KDO linker represent a potential target for the development of novel antibacterial therapies. nih.gov

The discovery of KDO in these capsular structures significantly expands our understanding of its functional repertoire beyond the well-known contexts of LPS and pectin, positioning it as a key building block in a wider array of protective and interactive glycoconjugates in the bacterial world.

Advanced Research Methodologies for the Study of Cmp 2 Keto 3 Deoxy Octulosonic Acid

Analytical Chemistry Techniques for KDO Detection and Quantification in Complex Biological Matrices

The accurate detection and quantification of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) within intricate biological samples are paramount for understanding its role in the structure and function of lipopolysaccharides (LPS). A variety of analytical methods have been developed to isolate, identify, and measure KDO, each with specific advantages for different research applications. These techniques range from sophisticated spectroscopic and chromatographic methods to sensitive assays based on enzymatic reactions and immunological recognition.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, indispensable tools for the unambiguous structure elucidation of KDO and its derivatives. These methods provide detailed information about atomic connectivity, stereochemistry, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the detailed three-dimensional structure of KDO-containing molecules. Both ¹H and ¹³C NMR spectra offer critical data. For instance, the anomeric configuration of KDO glycosides can be definitively assigned by measuring the ³J(C1–H3axial) heteronuclear coupling constant. nih.gov Techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can also be employed to confirm spatial proximities between protons, further solidifying the structural assignment. nih.gov Characteristic signals in the ¹H NMR spectrum, such as those between 1.7 and 2.2 ppm that arise from the geminal protons at the C-3 position, serve as diagnostic markers for the presence of KDO units in a sample. researchgate.net

Mass Spectrometry (MS) provides precise molecular weight information and fragmentation patterns that confirm the identity and structure of KDO. High-Resolution Mass Spectrometry (HRMS) is routinely used to verify the elemental composition of a synthesized KDO derivative by matching the experimentally measured mass to the calculated exact mass. nih.gov For more complex structures, tandem mass spectrometry (MS/MS) is employed. In this technique, a parent ion of interest (e.g., Kdo₂-Lipid A) is isolated and fragmented through collision-induced decomposition. The resulting product ions reveal structural details; for example, the characteristic loss of KDO sugar moieties from a larger lipopolysaccharide fragment is a key indicator of its presence and attachment. researchgate.net

Table 1: Spectroscopic Techniques for KDO Structure Elucidation

| Technique | Application for KDO Analysis | Key Information Provided | Citations |

|---|---|---|---|

| ¹H and ¹³C NMR | Determination of anomeric configuration and stereochemistry. | Atomic connectivity, ³J(C1–H3axial) coupling constants, diagnostic proton signals (e.g., C-3 protons). | nih.govresearchgate.net |

| ROESY | Confirmation of 3D structure. | Spatial relationships between protons. | nih.gov |

| HRMS (ESI-Orbitrap) | Confirmation of molecular formula. | Precise mass-to-charge ratio (m/z) for elemental composition analysis. | nih.govresearchgate.net |

| Tandem MS (MS/MS) | Structural analysis of KDO-containing molecules. | Fragmentation patterns, identification of characteristic neutral losses (e.g., loss of KDO units). | researchgate.net |

Chromatographic techniques are central to the analysis of KDO, enabling its separation from complex mixtures and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent methods used.

High-Performance Liquid Chromatography (HPLC) is highly versatile for analyzing KDO because it separates compounds dissolved in a liquid mobile phase. gentechscientific.com This makes it suitable for a broad range of molecules, including non-volatile and thermally sensitive KDO-containing oligosaccharides, without the risk of degradation at high temperatures. hplcvials.combitesizebio.comsmithers.com HPLC systems are often coupled with various detectors, such as UV-visible spectrophotometry, or more powerfully, with a mass spectrometer (HPLC-MS). hplcvials.comsmithers.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) offers even greater resolution and faster analysis times. For instance, KDO can be quantified using reversed-phase UHPLC coupled with fluorescence detection after a derivatization step. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for volatile or semi-volatile compounds. hplcvials.com Since KDO itself is not volatile, a chemical derivatization step is required to convert it into a form that can be vaporized without decomposition. The derivatized KDO is then introduced into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase before being detected and identified by the mass spectrometer. researchgate.net While requiring extra sample preparation, GC-MS provides excellent sensitivity and structural information from the mass spectrum. researchgate.netchromatographyonline.com

Table 2: Comparison of Chromatographic Methods for KDO Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separation of liquid-soluble compounds based on interactions with stationary and liquid mobile phases. gentechscientific.comhplcvials.com | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. researchgate.net |

| Sample Type | Versatile; suitable for non-volatile and thermally labile KDO-containing oligosaccharides. hplcvials.comsmithers.com | Requires volatile or semi-volatile compounds; KDO must be chemically derivatized. hplcvials.com |

| Mobile Phase | Liquid solvent or solvent mixture. bitesizebio.com | Inert gas (e.g., helium, nitrogen). bitesizebio.com |

| Coupled Detection | UV, Fluorescence, Mass Spectrometry (LC-MS). hplcvials.comresearchgate.net | Primarily Mass Spectrometry (GC-MS). researchgate.net |

| Advantage for KDO | Analyzes KDO in its near-native state or as part of larger structures without heat-induced degradation. smithers.com | High sensitivity and resolving power for derivatized KDO. researchgate.net |

Colorimetric and enzymatic assays offer a simpler, often high-throughput, alternative for the detection and quantification of KDO. These methods rely on specific enzyme-substrate reactions that produce a measurable color change. youtube.combpsbioscience.com

The general principle of a colorimetric assay involves an enzyme that acts on a substrate to produce a colored product. youtube.com The intensity of the color, which is measured with a spectrophotometer, is directly proportional to the amount of product formed and, consequently, to the concentration of the analyte being measured. youtube.com While specific commercial kits for KDO may vary, a typical assay could be designed to measure KDO by coupling its enzymatic conversion to a reaction that generates a detectable chromophore. For example, an enzyme specific for KDO could be used, and its activity measured by monitoring the change in absorbance of a cofactor like NADH or by linking the reaction to a secondary enzyme like horseradish peroxidase (HRP) that produces a colored substance. bpsbioscience.com These assays are highly sensitive and can be performed in microplate format, allowing for the rapid screening of many samples. nih.gov

Immunological methods leverage the high specificity of antibodies to detect and quantify target molecules. For KDO analysis, this involves generating antibodies that can specifically recognize and bind to the KDO molecule or KDO-containing structures, which act as epitopes. nih.govnih.gov

Immunoaffinity Chromatography (IAC) is a powerful technique that combines the specificity of an antibody-antigen interaction with chromatographic separation. nih.gov In this method, antibodies that specifically bind to KDO are immobilized on a solid support within a chromatography column. When a complex biological sample (e.g., cell lysate) is passed through the column, only KDO and KDO-containing molecules are captured by the antibodies, while all other components are washed away. The captured KDO can then be eluted, purified, and quantified. nih.gov Coupling IAC with mass spectrometry (IAC-MS) provides an exceptionally sensitive and specific method for quantifying trace amounts of KDO in biological matrices. nih.govmdpi.com The development of such methods depends on the successful identification of immunogenic epitopes on the KDO molecule that can elicit a robust and specific antibody response. nih.gov

Synthetic Chemistry Approaches to KDO and its Derivatives

The synthesis of KDO and its derivatives is crucial for creating the molecular tools needed to study the biology of lipopolysaccharides, develop vaccines, and investigate antibacterial agents. researchgate.net While purely chemical syntheses have been developed, they often involve complex and low-yielding protection and deprotection steps. nih.govnih.gov

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions. This hybrid approach overcomes many of the challenges associated with traditional organic synthesis. nih.govnih.gov

Table 3: One-Pot Multi-Enzyme (OPME) System for KDO Synthesis

| Step | Enzyme | Gene | Function | Starting Material | Product | Citations |

|---|---|---|---|---|---|---|

| 1 | D-arabinose 5-phosphate isomerase | kdsD | Isomerization | D-ribulose 5-phosphate | D-arabinose 5-phosphate | nih.govnih.gov |

| 2 | KDO 8-phosphate synthetase | kdsA | Aldol (B89426) Condensation | D-arabinose 5-phosphate and phosphoenolpyruvate (B93156) (PEP) | KDO 8-phosphate | nih.govnih.gov |

| 3 | KDO 8-phosphate phosphatase | kdsC | Hydrolysis | KDO 8-phosphate | KDO | nih.govnih.gov |

Total Chemical Synthesis Strategies for KDO and Stereoselective Glycosidation

The chemical synthesis of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) and its glycosides presents a significant challenge due to the unique structural features of the molecule. However, the development of stereoselective glycosidation methods is crucial for the synthesis of complex oligosaccharides containing KDO, which are vital for biological studies. nih.govacs.orgnih.govacs.org

One successful strategy involves the use of thioglycoside donors. For instance, peracetylated KDO thioglycosides can be activated by a combination of diphenyl sulfoxide (B87167) (Ph2SO) or (p-Tol)2SO and triflic anhydride (B1165640) (Tf2O) to achieve highly stereoselective α-glycosylation. nih.gov This method has been used to synthesize a variety of α-Kdo O-glycosides, including those with challenging α-(2→1), α-(2→2), α-(2→3), and α-(2→6) linkages, in high yields. nih.gov Density functional theory (DFT) calculations and experimental results suggest an SN2-like mechanism for this reaction. nih.gov

The stereochemical outcome of KDO glycosylation can also be controlled by the choice of protecting groups on the KDO donor. The use of 5-O-arylcarbonyl or acetyl protected Kdo thioglycosides generally leads to the formation of α-linked Kdo glycosides. acs.org Conversely, the stereoselectivity of glycosylation with 5-O-2-quinolinecarbonyl (Quin) or 4-nitropicoloyl substituted Kdo thioglycoside donors can be switched. Glycosylation of these donors with primary glycosyl acceptors results in complete β-stereoselectivity. acs.org However, when secondary acceptors are used, the outcome is largely dictated by the stereoelectronic nature of the acceptor, often yielding predominantly α-anomeric products. acs.org

An alternative approach to obtaining KDO building blocks involves a combination of metabolic engineering and chemical synthesis. nih.gov By engineering the metabolic pathway of Escherichia coli, it is possible to produce KDO from glucose via fermentation. nih.gov This biosynthetic KDO can then be chemically modified to create versatile building blocks for further synthetic applications. nih.gov

Table 1: Stereoselective KDO Glycosylation Strategies

| Donor Type | Activator/Protecting Group | Predominant Stereoselectivity | Linkage Types Achieved |

| Peracetylated KDO thioglycoside | (p-Tol)2SO/Tf2O | α | α-(2→1), α-(2→2), α-(2→3), α-(2→6) |

| 5-O-arylcarbonyl/acetyl protected Kdo thioglycoside | Not specified | α | Not specified |

| 5-O-Quin/4-nitropicoloyl substituted Kdo thioglycoside (with primary acceptor) | Not specified | β | Not specified |

| 5-O-Quin/4-nitropicoloyl substituted Kdo thioglycoside (with secondary acceptor) | Not specified | α (predominantly) | Not specified |

Design and Synthesis of KDO Analogs, Probes, and Glycomimetics for Mechanistic and Functional Studies

The design and synthesis of KDO analogs, probes, and glycomimetics are instrumental in dissecting the mechanistic and functional roles of KDO in biological systems. These modified molecules can act as inhibitors of KDO-related enzymes, serve as metabolic labels to track LPS biosynthesis, or perturb the integrity of the bacterial outer membrane.

A variety of KDO analogs have been synthesized to probe the active site of CMP-KDO synthetase, a key enzyme in KDO metabolism. nih.gov For instance, a series of derivatives of the 2-deoxy analog of β-KDO were synthesized, where the carboxylate group at C-2 was replaced with functionalities such as amides, hydroxamic acids, alcohols, and phosphonates. nih.gov Among these, the hydroxamic acid derivative proved to be the most effective inhibitor, although it was less potent than the parent 2-deoxy analog. nih.gov

Metabolic labeling studies often employ KDO analogs containing bioorthogonal functional groups, such as azides. These azido-KDO analogs can be fed to bacteria and incorporated into their LPS. The azide (B81097) group then allows for the visualization of the modified LPS through "click" chemistry reactions with fluorescently labeled alkynes. For instance, 8-azido-8-deoxy-Kdo (8-N3-Kdo) and the novel 7-azido-7-deoxy-Kdo (7-N3-Kdo) have been synthesized and shown to be effective metabolic labels in Myxococcus xanthus. acs.org The synthesis of 8-N3-Kdo was significantly improved by optimizing the synthesis of its precursor, 5-azido-5-deoxy-d-arabinose. acs.org Both 7-N3-Kdo and 8-N3-Kdo were shown to undergo efficient strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions in vitro. acs.org

In another study, KDO derivatives were designed to perturb LPS biosynthesis in E. coli by modifying the C-5 position, which is the attachment point for the core oligosaccharide. chemrxiv.orgacs.org The synthesized analogs included 5-epi-Kdo, 5-deoxy-Kdo, and their 8-azido counterparts. chemrxiv.orgacs.org Interestingly, while the 5-deoxy derivatives were not incorporated, 5-epi-Kdo-8-N3 was successfully incorporated into LPS, leading to increased sensitivity of the bacteria to vancomycin, indicating a compromised outer membrane integrity. chemrxiv.org This suggests that modifications at the C-5 position can indeed interfere with the normal assembly of LPS. chemrxiv.orgacs.org

Table 2: Synthesized KDO Analogs and Their Applications

| KDO Analog | Modification | Application | Reference |

| 2-deoxy-β-KDO derivatives | C-2 carboxylate replacement | Inhibition of CMP-KDO synthetase | nih.gov |

| 8-azido-8-deoxy-Kdo (8-N3-Kdo) | C-8 azide | Metabolic labeling of LPS | acs.org |

| 7-azido-7-deoxy-Kdo (7-N3-Kdo) | C-7 azide | Metabolic labeling of LPS | acs.org |

| 5-epi-Kdo | C-5 epimerization | Perturbation of LPS biosynthesis | chemrxiv.orgacs.org |

| 5-deoxy-Kdo | C-5 deoxygenation | Perturbation of LPS biosynthesis | chemrxiv.orgacs.org |

| 5-epi-Kdo-8-N3 | C-5 epimerization, C-8 azide | Perturbation of LPS biosynthesis and metabolic labeling | chemrxiv.org |

Structural Biology Approaches to KDO-related Enzymes and Macromolecular Complexes

Understanding the three-dimensional structures of enzymes involved in KDO biosynthesis and the macromolecular complexes they form is fundamental to elucidating their mechanisms and for the rational design of inhibitors. X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational modeling are powerful tools employed for this purpose. nih.govacs.orgnih.govvcu.eduku.eduresearchgate.net

X-ray Crystallography and Cryo-Electron Microscopy of KDO Biosynthetic and Modifying Enzymes

X-ray crystallography has been instrumental in determining the atomic-resolution structures of several KDO biosynthetic enzymes, providing invaluable insights into their catalytic mechanisms. nih.govvcu.eduku.eduresearchgate.netnih.gov For example, the crystal structure of KDO8P synthase from Escherichia coli has been determined in two different crystal forms, revealing a tetrameric quaternary structure. nih.gov This finding, consistent across different crystal packing environments, suggests that the tetramer is the native form of the enzyme, resolving previous debates based on solution studies that suggested a trimeric state. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for studying the structures of large and dynamic protein complexes that are often challenging to crystallize. nih.govnih.govresearchgate.netwiley.comyoutube.com This technique is particularly well-suited for characterizing enzymes in different conformational states and in complex with their substrates or inhibitors. nih.gov While specific cryo-EM studies on KDO-modifying enzymes are emerging, the technology holds great promise for visualizing the entire KDO biosynthetic machinery in action. For instance, cryo-EM has been used to determine the structures of other thermostable enzymes, showcasing its potential for high-resolution structural analysis of even relatively small enzymes. nih.govresearchgate.net

Molecular Dynamics Simulations and Computational Modeling in KDO Structural Studies

Molecular dynamics (MD) simulations and computational modeling complement experimental structural data by providing a dynamic view of enzyme function and macromolecular interactions. nih.govnih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.netdiva-portal.orgescholarship.org These computational approaches allow researchers to explore the conformational landscape of KDO-related enzymes, simulate substrate binding and product release, and predict the effects of mutations. mdpi.com

MD simulations have been used to study the structure and dynamics of lipopolysaccharide (LPS) bilayers, which contain KDO as a core component. nih.gov These simulations have revealed how the length of the LPS molecule impacts its structure and dynamics within the membrane. For example, as the core and O-antigen are added to the lipid A-KDO core, the per-lipid area increases, and the lipid bilayer becomes less ordered. nih.gov

Computational modeling is also crucial for understanding enzyme mechanisms and for designing novel inhibitors. nih.govnih.govdiva-portal.org By combining quantum mechanics and molecular mechanics (QM/MM) methods, researchers can model the chemical reactions catalyzed by KDO enzymes at an electronic level. This information is invaluable for designing tight-binding inhibitors that can serve as potential new antibiotics.

Table 3: Structural and Computational Studies of KDO-Related Systems

| System | Method | Key Findings | Reference |

| E. coli KDO8P synthase | X-ray Crystallography | Revealed a tetrameric quaternary structure as the native form of the enzyme. | nih.gov |

| Lipopolysaccharide (LPS) bilayer | Molecular Dynamics Simulations | Showed that the length of the LPS molecule affects the structure and dynamics of the bilayer. | nih.gov |

Genetic and Molecular Biology Tools for KDO Pathway Manipulation

Genetic and molecular biology techniques are indispensable for dissecting the function of KDO pathways in vivo. By manipulating the genes responsible for KDO biosynthesis and modification, researchers can study the physiological consequences of altering KDO metabolism and identify essential genes that could be targeted for antimicrobial drug development. nih.govnih.govnih.govnih.govyoutube.comyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com

Gene Knockout, Knock-in, and Mutagenesis Studies for Functional Dissection of KDO Pathways

Gene knockout studies, where a specific gene is inactivated, are a powerful tool for determining the essentiality of genes in the KDO pathway. nih.govyoutube.comyoutube.com The ability to create targeted gene deletions allows for a direct assessment of the role of a particular enzyme in cellular processes. For example, knocking out genes encoding KDO biosynthetic enzymes can lead to defects in the outer membrane, increased sensitivity to antibiotics, and in some cases, cell death. nih.gov

Knock-in studies, where a gene is replaced with a modified version, and site-directed mutagenesis, which introduces specific point mutations, allow for a more nuanced analysis of enzyme function. nih.govyoutube.comyoutube.comyoutube.com For instance, by introducing mutations in the active site of a KDO transferase, researchers can investigate the roles of individual amino acid residues in catalysis and substrate specificity. nih.gov In a study of the dual retaining β-Kdo glycosyltransferase KpsC, site-directed mutagenesis of the proposed nucleophilic aspartate residue (D160) to asparagine (D160N) or cysteine (D160C) resulted in the accumulation of a covalent Kdo-enzyme intermediate, providing strong evidence for the catalytic mechanism. nih.gov

Table 4: Genetic Manipulation Techniques and Their Applications in KDO Pathway Studies

| Technique | Description | Example Application in KDO Research | Reference |

| Gene Knockout | Inactivation of a specific gene. | Determining the essentiality of KDO biosynthetic enzymes for bacterial viability. | nih.govyoutube.com |

| Gene Knock-in | Replacement of a gene with a modified version. | Studying the effect of a mutated KDO transferase on lipopolysaccharide structure. | nih.gov |

| Site-Directed Mutagenesis | Introduction of specific point mutations into a gene. | Identifying the catalytic nucleophile in the KpsC β-Kdo glycosyltransferase. | nih.govyoutube.com |

Recombinant Expression and Protein Engineering of KDO-modifying Enzymes for Biocatalysis

The biocatalytic production of Cmp-2-keto-3-deoxy-octulosonic acid (CMP-KDO) and related structures relies heavily on the efficient use of specific enzymes. Recombinant expression and protein engineering are pivotal technologies that enable the large-scale production and optimization of these biocatalysts. nih.govfrontiersin.org Enzymes central to KDO metabolism, such as CMP-KDO synthetase (KdsB) and KDO transferases (e.g., WaaA, KpsS), are frequently targeted for these modifications to enhance their utility in synthetic applications. nih.govmostwiedzy.placs.org

Recombinant Expression: The foundation of producing enzymes for biocatalysis is the ability to generate them in large quantities. The genes encoding KDO-modifying enzymes are often cloned into expression vectors and introduced into microbial hosts like Escherichia coli. nih.govnih.gov This process allows for high-level production of the desired enzyme, far exceeding what can be obtained from the native source organism. For instance, the gene for CMP-KDO synthetase from E. coli K-235 was cloned and overexpressed, resulting in a production level approximately 400 times greater than the host strain. nih.gov This overproduction is crucial for generating sufficient quantities of the enzyme for biocatalytic processes, such as the synthesis of CMP-KDO and its analogs. nih.gov Similarly, the KDO transferase WaaA from Haemophilus influenzae has been functionally expressed in hosts like Corynebacterium glutamicum to characterize its activity. nih.gov

Protein Engineering for Enhanced Biocatalysis: While recombinant expression provides the quantity, protein engineering addresses the quality and performance of the biocatalyst under industrial conditions. nih.govmdpi.com The goal is to create novel enzymes with tailored properties like improved stability, higher catalytic efficiency, and altered substrate specificity. nih.govfrontiersin.org Methodologies such as rational design, which involves structure-based site-directed mutagenesis, and directed evolution are employed to achieve these enhancements. nih.govd-nb.info

Rational design involves identifying key amino acid residues in the enzyme's active site or at subunit interfaces and substituting them to elicit a desired change. nih.govmdpi.comnih.gov For example, site-directed mutagenesis of key residues in an enzyme's catalytic pocket can lead to mutants with significantly increased activity and thermal stability. mdpi.com By analyzing the enzyme's three-dimensional structure, researchers can predict which mutations might improve substrate binding or turnover rate. nih.govjmb.or.kr This approach has been used to increase the catalytic efficiency (kcat/Km) of various enzymes, sometimes by several folds. d-nb.infonih.gov

Directed evolution, in contrast, involves generating large libraries of enzyme variants with random mutations and then using a high-throughput screening system to identify those with improved properties. This strategy does not require detailed structural knowledge and can uncover beneficial mutations that might not be predicted rationally. nih.gov These engineered enzymes can overcome limitations of native enzymes, such as instability in non-physiological environments (e.g., high temperatures or organic solvents) or low activity towards non-natural substrates, making them more robust for industrial applications. frontiersin.orgfrontiersin.orgcaltech.edu The application of engineered KDO-modifying enzymes allows for the efficient synthesis of complex KDO-containing molecules and their analogs, which are valuable as research tools and potential therapeutics. nih.gov

Table 1: Examples of Engineered KDO-Modifying Enzymes and Their Improved Biocatalytic Properties

| Enzyme | Source Organism | Engineering Strategy | Observed Improvement | Reference |

|---|---|---|---|---|

| CMP-KDO Synthetase (KdsB) | Escherichia coli | Gene cloning and overexpression | ~400-fold increase in expression level, enabling synthesis of CMP-KDO and stable analog CMP-5-FKDO. | nih.gov |

| KDO Transferase (WaaA) | Haemophilus influenzae | Recombinant expression (co-expressed with Kdo kinase) | Complementation of an E. coli waaA mutation; successful synthesis of a phosphorylated KDO structure. | nih.gov |

| β-KDO Transferase (KpsS) | Escherichia coli K1 | Purification of soluble, active recombinant form | Characterized function and substrate specificity; confirmed ability to transfer KDO to a fluorescently labeled phosphatidylglycerol lipid acceptor. | acs.org |

| Phenylalanine Dehydrogenase (PheDH) (Model for Engineering) | Bacillus halodurans | Rational design and site-directed mutagenesis (E113D-N276L mutant) | ~1.58-fold increase in catalytic efficiency (kcat/Km) for reductive amination and broadened substrate scope. | nih.govjmb.or.kr |

| β-Glucosidase (Model for Engineering) | Oenococcus oeni | Site-directed mutagenesis | Up to a 3.18-fold increase in catalytic activity and significantly improved thermal stability. | mdpi.com |

Glycan Array Technologies for Elucidating KDO-Glycan Recognition and Interactions

Understanding the biological roles of CMP-KDO requires deciphering its interactions with various proteins. Glycan array technology has emerged as a powerful, high-throughput method for studying the binding specificities of glycan-binding proteins (GBPs), including those that recognize KDO. nih.govbidmc.orgcreative-proteomics.com These arrays allow for the simultaneous screening of a single protein against a large library of diverse glycans, providing a comprehensive binding profile. wustl.eduyoutube.com

The core principle of a glycan microarray involves the immobilization of a collection of defined carbohydrate structures onto a solid surface, such as a chemically modified glass slide, in a spatially defined pattern. nih.govnih.gov These immobilized glycans can be natural or synthetic oligosaccharides. nih.gov A protein of interest, which may be a lectin, antibody, or receptor, is fluorescently labeled (either directly or indirectly via a tagged secondary antibody) and incubated with the array. youtube.combeilstein-journals.org After washing away unbound protein, the array is analyzed with a fluorescence scanner. The intensity of the signal at each spot corresponds to the binding affinity of the protein for that specific glycan structure. nih.govbeilstein-journals.org

Glycan arrays have been instrumental in identifying novel interactions involving KDO. For example, the microbial glycan microarray (MGM), which displays glycans from various microbial sources, was used to uncover the binding specificity of human intelectin-1, an intestinal protein. nih.gov While this protein showed no significant binding to arrays of common mammalian glycans, the MGM array revealed that intelectin-1 binds to several microbial-specific epitopes, including KDO. nih.gov This discovery provides a testable hypothesis about the protein's function in recognizing microbial surfaces.

The utility of glycan arrays extends to characterizing the specificity of antibodies that target glycan antigens and defining the substrate preferences of glycosyltransferases. nih.govnih.gov The construction of arrays featuring a variety of KDO-containing structures—differing in linkage, length, and adjacent monosaccharides—is critical for finely mapping these interactions. The synthesis of structurally defined KDO oligosaccharides is a key prerequisite for creating such targeted arrays. nih.govnih.gov Data from these arrays, often analyzed with specialized bioinformatics tools, help to decode the complex "glycan code" and elucidate the functional roles of KDO in biological systems, from host-pathogen interactions to immune recognition. nih.govnih.gov

Table 2: Application of Glycan Array Technology in KDO-Related Research

| Study Focus | Array Type | KDO-Related Structures | Binding Partner(s) Analyzed | Key Finding | Reference |

|---|---|---|---|---|---|

| Characterizing lectin specificity | Microbial Glycan Microarray (MGM) | KDO epitopes present on microbial surfaces | Human intelectin-1 | Intelectin-1, which did not bind to mammalian glycan arrays, was found to bind specifically to KDO, suggesting a role in recognizing microbial structures. | nih.gov |

| General GBP profiling | General purpose printed glycan arrays | Potentially included as part of a diverse library of mammalian and microbial glycans. | Lectins, antibodies, viruses, cells | Glycan arrays provide a high-throughput platform to identify specific glycan-protein interactions, which can include previously unknown KDO-binding partners. | nih.govyoutube.com |

| Profiling anti-glycan antibodies | Custom-printed glycan arrays | Tumor-associated carbohydrate antigens (potential for KDO-containing structures) | Tumor-binding monoclonal antibodies | Used to define the specific glycan epitopes recognized by antibodies generated against whole cancer cells. | wustl.edu |

| Elucidating binding specificity | Consortium for Functional Glycomics (CFG) array and others | Diverse library of over 1,000 unique glycan sequences | Cucumis melo agglutinin (CMA1), a plant lectin | Comprehensive analysis revealed a complex binding profile, highlighting the array's power to define nuanced lectin specificities. | beilstein-journals.orgresearchgate.net |

Compound Index

Translational and Biotechnological Research Applications Stemming from Kdo Studies Excluding Clinical Human Trials

Targeting KDO Biosynthetic Pathway Enzymes for Antimicrobial Research and Development

The enzymes of the KDO biosynthetic pathway represent prime targets for the development of new antibacterial agents. nih.govbohrium.comnih.gov Since this pathway is crucial for the viability of most Gram-negative bacteria and is absent in humans, inhibitors of these enzymes are expected to exhibit broad-spectrum activity with minimal host toxicity. nih.govnih.gov Research in this area has concentrated on the rational design and screening of inhibitors for the key enzymes in the pathway and on understanding their mechanisms of action in preclinical models.

Rational Design and High-Throughput Screening of Inhibitors for KDO Biosynthetic Enzymes

The development of inhibitors for KDO biosynthetic enzymes has been advanced through a combination of rational drug design, informed by structural and mechanistic studies of the target enzymes, and high-throughput screening (HTS) of compound libraries. bohrium.comresearchgate.netnih.gov

Arabinose 5-phosphate Isomerase (KdsD) Inhibitors: The first enzyme in the pathway, KdsD, catalyzes the reversible isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate (A5P). researchgate.net Rational design of KdsD inhibitors has been guided by an understanding of its catalytic mechanism, which is thought to proceed through an enediol intermediate. nih.gov A variety of substrate and intermediate analogs have been synthesized and evaluated as potential inhibitors. nih.govresearchgate.netnih.gov For instance, a series of phosphorylated sugars, including aldonic acids, alditols, and aldoses, were tested as inhibitors. nih.gov Among these, erythronic acid 4-phosphate was identified as the most potent inhibitor. nih.gov Advanced NMR techniques, such as saturation transfer difference (STD) NMR, have been employed to map the binding epitopes of inhibitors and substrate mimetics, providing crucial insights for the design of more effective compounds. nih.gov These studies have revealed that KdsD may bind the furanose form of A5P, suggesting that the catalysis of ring opening is a key aspect of its function. nih.gov

KDO 8-phosphate Synthase (KdsA) Inhibitors: KdsA catalyzes the condensation of A5P and phosphoenolpyruvate (B93156) (PEP) to form KDO 8-phosphate. The design of KdsA inhibitors has often focused on creating mimics of the reaction's tetrahedral intermediate. nih.gov These inhibitors typically incorporate charged phosphate (B84403) groups to mimic the natural substrates. While a number of compounds have been designed based on the proposed reaction mechanism, many have not demonstrated sufficient potency for further development. bohrium.com High-throughput screening (HTS) campaigns are often employed to identify novel scaffolds for enzyme inhibitors. researchgate.netnih.gov Fluorescence-based assays are a common readout method in HTS for enzyme targets. nih.gov

CMP-KDO Synthetase (KdsB) Inhibitors: KdsB, also known as CMP-KDO synthetase (CKS), activates KDO for its incorporation into lipopolysaccharide (LPS). nih.govnih.gov Several KDO analogs have been designed as inhibitors of this enzyme. bohrium.com For example, 8-substituted derivatives of 2-deoxy-β-KDO have been synthesized and shown to moderately inhibit CKS activity. nih.gov Some of these inhibitors have demonstrated antibacterial activity, but their development has been hampered by issues such as poor membrane permeability. bohrium.com

Table 1: Examples of Inhibitors for KDO Biosynthetic Enzymes

| Target Enzyme | Inhibitor Class/Example | Design Strategy | Key Findings |

|---|---|---|---|

| Arabinose 5-phosphate Isomerase (KdsD) | Erythronic acid 4-phosphate | Substrate/Intermediate Analog | Identified as the most potent inhibitor in a series of phosphorylated sugars. nih.gov |

| KDO 8-phosphate Synthase (KdsA) | Tetrahedral Intermediate Mimics | Mimicking the reaction's transition state | Some compounds designed, but often with insufficient potency. bohrium.com |

| CMP-KDO Synthetase (KdsB) | 8-substituted 2-deoxy-β-KDO derivatives | KDO Analog | Moderate inhibition of CKS activity observed. nih.gov |

Mechanism of Action Studies for Novel KDO Biosynthesis Inhibitors in Pre-clinical Models

Understanding the mechanism of action of novel KDO biosynthesis inhibitors is crucial for their development as potential therapeutics. Preclinical studies are designed to elucidate how these inhibitors affect bacterial physiology and to validate the targeted pathway.

Inhibitors of the KDO pathway are expected to disrupt the integrity of the outer membrane of Gram-negative bacteria by preventing the synthesis of LPS. nih.gov This disruption can lead to increased susceptibility of the bacteria to other antibiotics and to the host's innate immune defenses. nih.gov Preclinical models, including in vitro assays and animal infection models, are used to evaluate the antibacterial efficacy of these inhibitors.

While many potent in vitro inhibitors of KDO biosynthetic enzymes have been developed, a significant challenge has been translating this activity into effective in vivo antibacterial action. bohrium.com This discrepancy is often attributed to factors such as poor penetration of the inhibitors across the bacterial cell envelope or efflux pump activity. bohrium.com To address this, some studies have employed permeabilized cell systems to directly assess the intracellular activity of the compounds.

The development of effective KDO biosynthesis inhibitors remains an active area of research, with ongoing efforts to improve their potency, permeability, and metabolic stability. bohrium.com

KDO-containing Structures in Vaccine Design and Immunological Research

The unique structure of KDO and its presence in the highly conserved inner core of LPS make it an attractive target for vaccine development and immunological studies. mdpi.com Research in this area is focused on creating KDO-based glycoconjugate antigens and evaluating KDO-lipid A analogs as potent adjuvants.

Development of KDO-based Glycoconjugate Antigens for Pre-clinical Immunogenicity Assessment

Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are a successful strategy for inducing a robust and long-lasting immune response against bacterial pathogens. nih.govnih.govfrontiersin.org The inclusion of KDO in these constructs is being explored to target the conserved inner core of LPS, potentially leading to broadly protective vaccines against a range of Gram-negative bacteria.

Preclinical immunogenicity assessment is a critical step in vaccine development, involving the evaluation of a candidate vaccine's ability to elicit an immune response in animal models. researchgate.netnih.govfrontiersin.org These studies measure the production of specific antibodies and assess their functional activity, such as their ability to mediate bacterial killing. researchgate.net

The design of KDO-based glycoconjugate vaccines involves several variables that can influence their immunogenicity, including the length of the saccharide chain, the type of carrier protein used, and the chemistry of conjugation. frontiersin.org Preclinical studies in animal models, such as mice and rabbits, are used to optimize these parameters and to select the most promising vaccine candidates for further development. nih.govresearchgate.net For example, twenty-eight different proteins were tested as potential carriers for a model polysaccharide, with the most effective ones then being used to create meningococcal C oligosaccharide conjugates that elicited satisfactory antibody titers in mice. nih.gov

Evaluation of KDO-Lipid A Analogs as Adjuvants in Experimental Models

Adjuvants are substances that enhance the immune response to a co-administered antigen. preprints.orgresearchgate.netmdpi.com Lipid A, the bioactive component of LPS, is a potent activator of the innate immune system through its interaction with Toll-like receptor 4 (TLR4). researchgate.netnih.gov Analogs of lipid A, including those containing KDO, are being developed as vaccine adjuvants with the aim of retaining the immunostimulatory properties of lipid A while reducing its toxicity. researchgate.netnih.gov

Preclinical studies in experimental models, primarily mice, are used to evaluate the efficacy of these KDO-lipid A analogs as adjuvants. mdpi.comnih.govplos.org These studies assess the ability of the adjuvant to enhance both humoral (antibody-mediated) and cellular (T-cell mediated) immune responses to a co-administered antigen. For instance, a synthetic hexaacylated lipid A derivative, glucopyranosyl lipid adjuvant (GLA), has been shown to have potent immunomodulatory activity in both murine and human dendritic cells. nih.gov In vivo, GLA enhanced the immunogenicity of a co-administered recombinant antigen, leading to strong cell-mediated immunity with a Th1-biased response. nih.gov

The development of KDO-lipid A analogs as adjuvants is a promising strategy for improving the efficacy of a wide range of vaccines against infectious diseases. researchgate.netnih.gov

Table 2: Preclinical Evaluation of KDO-Containing Immunomodulators

| Application | Compound Type | Experimental Model | Key Findings |

|---|---|---|---|

| Vaccine Antigen | KDO-glycoconjugate | Mice | Elicited satisfactory anti-meningococcal serogroup C titers with a novel carrier protein. nih.gov |

| Adjuvant | Glucopyranosyl lipid adjuvant (GLA) | Murine and human dendritic cells, mice | Induced DC maturation, pro-inflammatory cytokine release, and enhanced cell-mediated immunity to a co-administered antigen. nih.gov |

Biotechnological Production and Utility of KDO and its Derivatives

The limited availability of KDO from natural sources has driven the development of biotechnological methods for its production. nih.gov These approaches, which include enzymatic synthesis and metabolic engineering of microorganisms, offer the potential for efficient and scalable production of KDO and its derivatives for research and commercial applications.

Enzymatic Synthesis: One-pot multi-enzyme (OPME) systems have been developed for the facile synthesis of KDO from readily available starting materials. nih.gov For example, an OPME system using three enzymes—D-arabinose 5-phosphate isomerase (KdsD), KDO 8-phosphate synthetase (KdsA), and KDO 8-phosphate phosphatase (KdsC)—has been used to produce KDO from D-ribulose 5-phosphate with a 72% isolated yield. nih.gov The KDO produced by this method can then be used in subsequent enzymatic reactions, such as its transfer to lipid A by KDO transferase (WaaA). nih.gov The enzymatic synthesis of activated KDO, in the form of CMP-KDO, has also been achieved by overexpressing CMP-KDO synthetase in Escherichia coli. nih.gov This overproduction system yielded approximately 400 times more enzyme than the host strain. nih.gov

Metabolic Engineering: Metabolic engineering of microorganisms, particularly E. coli, offers a promising route for the high-level production of KDO. nih.gov This involves genetically modifying the host organism to enhance the metabolic flux towards the desired product. For example, by engineering the chromosome of an E. coli strain to overproduce 3-dehydroshikimate and expressing key enzymes of a biosynthetic pathway, a significant production of a related compound, 2-pyrone-4,6-dicarboxylic acid, was achieved. While specific high-yield production of KDO through metabolic engineering is still under development, the principles demonstrated in the production of other complex molecules are directly applicable. nih.gov

The biotechnologically produced KDO and its derivatives have significant utility in various research areas. They are essential for in-depth studies of LPS biosynthesis and function, for the development of novel antimicrobial agents, and as building blocks for the synthesis of complex carbohydrates for vaccine and adjuvant research. nih.govacs.org

Enzymatic and Fermentative Production of KDO for Research and Industrial Applications

The limited availability of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) has historically hindered extensive research into its biological roles and applications. nih.gov However, significant progress in biotechnology has led to the development of efficient enzymatic and fermentative methods for its production, providing researchers with a more accessible supply of this crucial sugar acid for research and industrial purposes. nih.govgoogle.com

Fermentative production, often hailed for its potential for industrial-scale output, utilizes metabolically engineered microorganisms, typically Escherichia coli, to synthesize KDO from inexpensive starting materials like glucose. researchgate.netrsc.org One approach involves engineering the glucose fermentation pathway in E. coli to overproduce KDO. researchgate.net This "living factory" method can yield hundreds of milligrams of KDO per liter of culture medium, though purification from the complex fermentation broth can be a challenge. nih.govscispace.com Researchers have constructed strains with plasmids containing the necessary genes for KDO biosynthesis, which can be induced for production. scispace.com However, a persistent issue in fermentative processes is the co-production of unwanted impurities, such as KDO-lactose, which arises from the natural affinity of certain bacterial enzymes for CMP-KDO, a key intermediate in lipopolysaccharide (LPS) synthesis. google.com

Enzymatic synthesis offers a more controlled alternative to fermentation, often resulting in higher purity products. nih.gov One of the most effective methods is the one-pot multi-enzyme (OPME) system. nih.gov This strategy employs a cascade of enzymes to convert simple, readily available precursors into KDO in a single reaction vessel. For instance, an efficient OPME system has been developed starting from D-xylose. nih.gov This system utilizes three key enzymes:

D-arabinose 5-phosphate isomerase (KdsD) : Isomerizes D-ribulose 5-phosphate (prepared from D-xylose) into D-arabinose 5-phosphate. nih.gov

KDO 8-phosphate synthetase (KdsA) : Catalyzes the aldol (B89426) condensation of D-arabinose 5-phosphate and phosphoenolpyruvate (PEP). nih.gov This enzyme demonstrates significantly higher specific activity compared to KDO aldolase, making the process more practical for scalable synthesis. nih.gov

KDO 8-phosphate phosphatase (KdsC) : Hydrolyzes the resulting KDO-8-phosphate to yield the final product, KDO. nih.gov

This OPME approach has successfully achieved gram-scale synthesis with an isolated yield of 72%, demonstrating its efficiency and practicability for producing KDO in considerable amounts for research applications. nih.govnih.gov

| Production Method | Organism/System | Starting Material | Key Enzymes/Genes | Reported Yield/Output | Reference(s) |

| Fermentation | Engineered Escherichia coli | D-Glucose | Engineered glucose fermentation pathway | Hundreds of milligrams per liter of medium | nih.govresearchgate.netrsc.org |

| One-Pot Multi-Enzyme (OPME) Synthesis | In vitro enzymatic system | D-Xylose (converted to D-ribulose 5-phosphate) | KdsD, KdsA, KdsC | 72% isolated yield (gram scale) | nih.govnih.gov |

KDO as a Chiral Building Block in Complex Carbohydrate Synthesis and Glycochemistry

The unique structure of KDO, an eight-carbon acidic sugar, makes it an invaluable chiral building block in glycochemistry. bohrium.comnumberanalytics.com Its presence is a hallmark of the lipopolysaccharides (LPS) in virtually all Gram-negative bacteria, where it forms a critical bridge between the lipid A anchor and the polysaccharide chains. nih.govcore.ac.uk This biological significance has driven extensive efforts to use KDO in the chemical synthesis of complex oligosaccharides and glycoconjugates for various research applications, including the development of immunoreagents and potential vaccine components. bohrium.comnih.gov

Carbohydrates are inherently chiral and serve as excellent starting materials in what is known as "chiral pool synthesis," a strategy that uses readily available, enantiomerically pure natural molecules to build more complex structures. numberanalytics.comrroij.com KDO is a prime example of such a building block, enabling the synthesis of intricate molecules that would be difficult to produce otherwise. nih.gov Synthetic chemists have developed various strategies to incorporate KDO into larger structures, creating fragments of bacterial LPS inner core regions and other KDO-containing oligosaccharides. nih.govcore.ac.uk

However, the synthesis of KDO glycosides presents unique challenges. bohrium.com These challenges stem from the lack of a participating group at the C3 position and the presence of a carboxylic acid at C1, which can complicate glycosylation reactions and lead to side reactions like elimination. bohrium.comnih.gov To overcome these hurdles, chemists have developed specialized KDO donors with various protecting groups and activation protocols. For example, KDO fluoride (B91410) donors and thioglycoside donors have been successfully used to create specific glycosidic linkages. nih.gov

The application of KDO as a chiral synthon extends to the creation of novel KDO derivatives and glycolipid mimics. acs.orgrsc.org By starting with D-mannose, researchers have synthesized KDO-derived intermediates that can be coupled with other molecules, such as long-chain amines, to produce glycolipids whose self-assembling properties can be studied. rsc.org Furthermore, KDO analogues have been synthesized to probe and potentially inhibit bacterial enzymes like CMP-KDO synthetase, a crucial enzyme in LPS biosynthesis. nih.gov These synthetic efforts not only provide tools to study bacterial pathways but also highlight the versatility of KDO in the broader field of glycochemistry, where the predictable synthesis of glycosidic bonds remains a significant challenge. nih.govglycolab.net

| Application Area | Synthesized Product Example(s) | Synthetic Strategy/Key Feature | Research Purpose | Reference(s) |

| Bacterial Polysaccharide Synthesis | LPS inner core fragments (e.g., from Helicobacter pylori, Neisseria meningitidis) | Use of KDO fluoride donors and thioglycoside donors to form specific α-linkages. | Development of glycoarrays, immunoreagents, and vaccine candidates. | nih.govcore.ac.uk |

| Glycolipid Mimics | KDO-derived lipids with octadecylamine (B50001) tails | Multi-step synthesis from D-mannose to a key KDO intermediate, followed by coupling. | Study of self-assembling properties of novel glycolipids. | rsc.org |

| Enzyme Inhibitor Probes | Analogues of KDO (e.g., 2-deoxy-β-KDO derivatives) | Chemical modification of the KDO structure to create potential inhibitors. | Probing the active site of enzymes like CMP-KDO synthetase. | nih.gov |

| Metabolic Probes | 5-epi-Kdo and 5-deoxy-Kdo derivatives | Aldol addition reactions using D-ribose or 2-deoxy-D-ribose as starting pentoses. | To study uptake and incorporation into bacterial LPS and perturb its biosynthesis. | acs.org |

Emerging Research Frontiers and Future Directions in Cmp 2 Keto 3 Deoxy Octulosonic Acid Research

Unraveling Novel KDO Biosynthetic and Metabolic Pathways in Underexplored Organisms

The canonical KDO biosynthetic pathway is well-characterized in model organisms like Escherichia coli. bohrium.com Yet, the vast microbial world likely harbors significant variations and entirely novel pathways for KDO metabolism. The exploration of these pathways in underexplored organisms, such as extremophilic archaea, marine bacteria, and viruses, represents a significant research frontier.